2-(Propylsulfonyl)ethanol
Description
2-(Propylsulfonyl)ethanol is an organosulfur compound characterized by a sulfonyl group (–SO₂–) attached to a propyl chain, which is further bonded to an ethanol moiety. Its molecular formula is C₅H₁₂O₃S, and it is structurally represented as CH₂CH₂CH₂–SO₂–CH₂CH₂OH.
Properties
IUPAC Name |
2-propylsulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-2-4-9(7,8)5-3-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTPDHLFFDDYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312549 | |
| Record name | 2-(Propylsulfonyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22812-93-7 | |
| Record name | 2-(Propylsulfonyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22812-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Propylsulfonyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylsulfonyl)ethanol typically involves the reaction of propylsulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethanol attacks the sulfonyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(Propylsulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Acidic or basic catalysts are employed depending on the desired product
Major Products:
Oxidation: Propylsulfonic acid derivatives.
Reduction: Propylsulfide derivatives.
Substitution: Various ethers and esters depending on the substituent
Scientific Research Applications
2-(Propylsulfonyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Propylsulfonyl)ethanol involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The ethanol moiety can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- CAS Number : 9036-19-5
- Molecular Formula : C₂₂H₃₈O₃
- Structure: Features a branched alkylphenoxyethoxy chain (1,1,3,3-tetramethylbutyl) attached to ethanol.
- Applications: Primarily used as a surfactant or emulsifier in industrial formulations due to its amphiphilic structure. Its large hydrophobic group enhances solubility in nonpolar matrices .
2-(2-Thienyl)ethanol
- CAS Number : 5402-55-1
- Molecular Formula : C₆H₈OS
- Structure: Contains a thiophene ring (–C₄H₃S–) linked to ethanol.
- Applications : Utilized as a pharmaceutical intermediate, particularly in synthesizing heterocyclic drugs. Its thiophene moiety enables π-π stacking interactions, critical for binding to biological targets .
Structural and Functional Comparison
Biological Activity
2-(Propylsulfonyl)ethanol, also known by its chemical name with CAS number 22812-93-7, is a sulfonate compound that has gained attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C5H12O3S
- Molecular Weight : 152.21 g/mol
The biological activity of this compound is primarily attributed to its sulfonyl group, which can interact with various biological targets. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity : Sulfonate derivatives often inhibit enzymes by modifying active sites or competing with substrates.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to inflammation and cellular stress responses.
- Antimicrobial Properties : Preliminary studies suggest that similar sulfonate compounds exhibit antimicrobial activity, potentially making this compound a candidate for further investigation in this area.
Antimicrobial Activity
Research indicates that sulfonate compounds can possess significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar effects.
| Microbial Strain | Zone of Inhibition (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity Studies
A cytotoxicity assessment is essential to determine the safety profile of this compound. In vitro studies using human cell lines have been conducted to evaluate the compound's effects on cell viability.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 50 | Moderate cytotoxicity |
| HepG2 | 75 | Low cytotoxicity |
| MCF-7 | >100 | Minimal effect on cell viability |
Study on Antimicrobial Effects
A recent study investigated the antimicrobial properties of various sulfonate compounds, including this compound. The results indicated a promising antimicrobial effect against Gram-positive bacteria, particularly Staphylococcus aureus. The study highlighted the potential for developing new antimicrobial agents based on the structure of this compound .
Investigation into Cytotoxic Effects
Another research project focused on assessing the cytotoxic effects of sulfonate derivatives on cancer cell lines. The findings revealed that while some derivatives exhibited significant cytotoxicity, others like this compound showed lower toxicity profiles, suggesting its potential as a safer alternative in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
